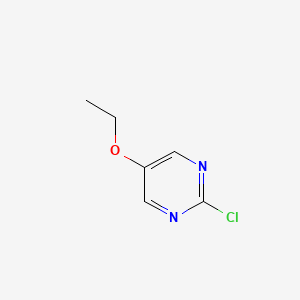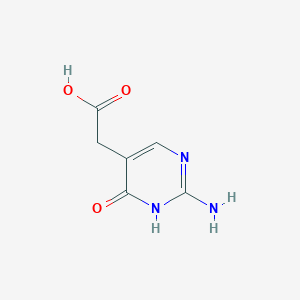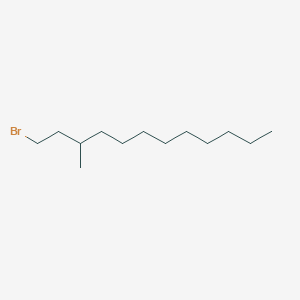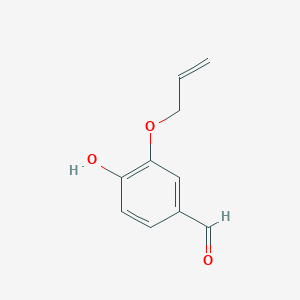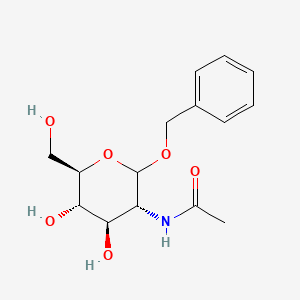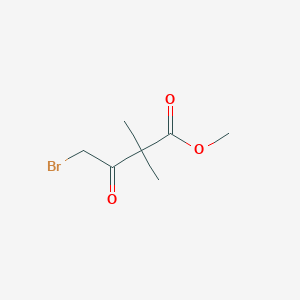
4,7-Dichloro-8-methylquinoline
Descripción general
Descripción
4,7-Dichloro-8-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N . It has an average mass of 212.075 Da and a monoisotopic mass of 210.995560 Da .
Molecular Structure Analysis
The molecular structure of 4,7-Dichloro-8-methylquinoline consists of a pyridine ring fused to a phenol, with a chlorine atom attached at the 4 and 7 positions, and a methyl group attached at the 8 position . The InChI string isInChI=1S/C10H7Cl2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 . Physical And Chemical Properties Analysis
4,7-Dichloro-8-methylquinoline has a molecular weight of 212.07 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its topological polar surface area is 12.9 Ų . It has a complexity of 186 .Aplicaciones Científicas De Investigación
Drug Development
4,7-Dichloro-8-methylquinoline: is a valuable compound in the pharmaceutical industry due to its structural similarity to quinoline, which is a core structure in many therapeutic agents. Its derivatives have been explored for their potential in treating a range of diseases, including cancer, malaria, and viral infections . The dichloro and methyl groups may enhance the compound’s ability to interact with biological targets, potentially leading to the development of new drugs with improved efficacy.
Organic Synthesis
In organic chemistry, 4,7-Dichloro-8-methylquinoline serves as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic and electrophilic substitution, to yield a wide array of functionalized molecules. These molecules can be further utilized in the synthesis of complex organic compounds, including natural products and polymers.
Material Science
The unique properties of 4,7-Dichloro-8-methylquinoline make it an interesting candidate for material science applications. Its molecular structure could be integral in the development of novel materials with specific optical or electronic properties, potentially useful in creating advanced sensors, displays, or photovoltaic cells .
Antimicrobial Research
Quinoline derivatives, including 4,7-Dichloro-8-methylquinoline , have shown promise as antimicrobial agents. Research into their efficacy against a variety of bacterial and fungal pathogens could lead to the development of new classes of antibiotics, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Agents
The modification of quinoline derivatives has been linked to anti-inflammatory properties4,7-Dichloro-8-methylquinoline could be used to synthesize compounds that selectively inhibit enzymes involved in inflammatory processes, offering potential for the treatment of chronic inflammatory diseases .
Antitumor Research
The structural features of 4,7-Dichloro-8-methylquinoline may contribute to antitumor activity. Its derivatives could be designed to target specific pathways involved in cancer cell proliferation and survival, leading to innovative cancer therapies .
Green Chemistry
The synthesis of quinoline derivatives, including 4,7-Dichloro-8-methylquinoline , can be achieved through green chemistry approaches. Utilizing eco-friendly catalysts and sustainable methods, researchers can minimize the environmental impact of chemical synthesis while exploring the compound’s applications .
Analytical Chemistry
4,7-Dichloro-8-methylquinoline: can also play a role in analytical chemistry as a reagent or a standard in various assays. Its well-defined structure and properties allow for its use in the quantification and detection of other substances, contributing to the accuracy and reliability of analytical methods.
Safety and Hazards
4,7-Dichloro-8-methylquinoline is classified as Acute toxicity - Category 3, Oral, and Serious eye damage, Category 1 . It is toxic if swallowed and causes serious eye damage . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear . In case of ingestion or contact with eyes, immediate medical help is advised .
Propiedades
IUPAC Name |
4,7-dichloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZPQJSDRNYOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589022 | |
| Record name | 4,7-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643039-79-6 | |
| Record name | 4,7-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 643039-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





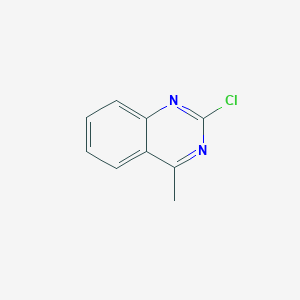
![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)
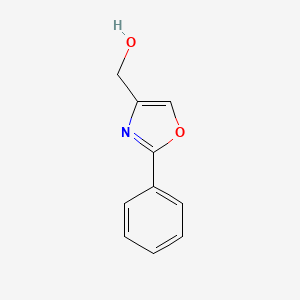
![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)
